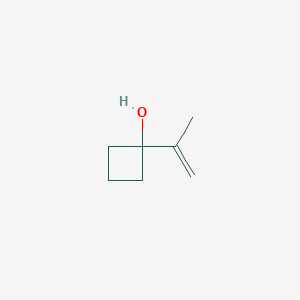

1-(Prop-1-en-2-yl)cyclobutan-1-ol

Description

Properties

IUPAC Name |

1-prop-1-en-2-ylcyclobutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-6(2)7(8)4-3-5-7/h8H,1,3-5H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYYJLLQYDWESNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1(CCC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Aspects in the Research of 1 Prop 1 En 2 Yl Cyclobutan 1 Ol

Diastereoselective Control in Synthetic Methodologies

Diastereoselective synthesis is fundamental in the construction of substituted cyclobutanes, where the relative orientation of substituents (cis/trans) must be precisely controlled. Key strategies for achieving diastereoselectivity in the synthesis of cyclobutanol (B46151) derivatives often rely on cycloaddition reactions or the stereocontrolled functionalization of a pre-existing ring.

One of the most powerful methods for constructing cyclobutane (B1203170) rings is the [2+2] photocycloaddition. capes.gov.br This reaction, involving the light-induced cycloaddition of two alkene components, can generate up to four new stereocenters in a single step. The diastereoselectivity of these reactions is influenced by factors such as the nature of the reactants, the reaction conditions, and the potential for intramolecular interactions. For instance, the photocycloaddition of enones to alkenes is a highly useful transformation for building complex molecular frameworks. mdpi.com While a specific application of this method for the direct synthesis of 1-(prop-1-en-2-yl)cyclobutan-1-ol is not prominently documented, the general principles allow for the predictable formation of specific diastereomers in related systems.

Another common approach involves the nucleophilic addition of an organometallic reagent to a substituted cyclobutanone (B123998). For example, the reaction of a Grignard reagent with a 3-substituted cyclobutanone can lead to the formation of two diastereomeric tertiary alcohols. The facial selectivity of the nucleophilic attack is governed by steric and electronic factors, with the incoming group typically approaching from the less hindered face of the cyclobutanone ring. The stereochemical outcome of such additions can be highly selective, providing a route to specific diastereomers of tertiary cyclobutanols. researchgate.net The ring expansion of oxaspiropentanes induced by Grignard reagents can also proceed through a cyclobutanone intermediate, offering another pathway to stereocontrolled cyclobutanol synthesis. researchgate.net

Table 1: General Methodologies for Diastereoselective Cyclobutane Synthesis

| Methodology | Description | Stereochemical Control Factors |

| [2+2] Photocycloaddition | A photochemical reaction where two unsaturated molecules (e.g., alkenes) form a cyclobutane ring. | Substrate geometry, electronic effects, steric hindrance, and reaction template effects. |

| Nucleophilic Addition to Cyclobutanones | Addition of organometallic reagents (e.g., Grignard) to a substituted cyclobutanone. | Steric hindrance directing the approach of the nucleophile to the less hindered face of the carbonyl. |

| Ring Expansion | Expansion of smaller rings (e.g., cyclopropanols, oxaspiropentanes) to form cyclobutanes. researchgate.netnih.gov | The stereochemistry of the starting material often dictates the stereochemistry of the resulting cyclobutane. |

Enantioselective Approaches to Cyclobutanol Derivatives

Achieving enantiocontrol in the synthesis of chiral cyclobutanes is a significant challenge due to the inherent ring strain and conformational flexibility of the four-membered ring. Modern synthetic chemistry has produced several powerful methods to access enantioenriched cyclobutanol derivatives. capes.gov.br

Catalytic asymmetric [2+2] cycloadditions have emerged as a premier strategy. capes.gov.br These reactions often employ a chiral catalyst to control the absolute stereochemistry of the newly formed stereocenters. A notable approach is dual catalysis, which combines a photosensitizer with a chiral Lewis acid. acs.org The chiral Lewis acid coordinates to the substrate, creating a chiral environment that directs the approach of the second reactant, leading to high enantioselectivity. nih.gov Similarly, chiral Brønsted acids have been developed as sensitizing catalysts for enantioselective [2+2] photocycloadditions, proceeding through the formation of chiral iminium ions. organic-chemistry.org

Cascade reactions represent another sophisticated approach. For example, an iridium-catalyzed asymmetric allylic etherification followed by a visible-light-induced [2+2] cycloaddition has been developed for the synthesis of enantioenriched oxa- acs.orgorganic-chemistry.org-bicyclic heptanes. acs.org This method demonstrates how a sequence of stereocontrolled reactions can build complex chiral architectures from simple starting materials. acs.org

While these state-of-the-art methods provide a clear blueprint for the potential enantioselective synthesis of this compound, specific adaptations and optimizations would be required.

Table 2: Representative Enantioselective Methods for Cyclobutane Synthesis

| Method | Catalyst Type | Key Feature | Typical Enantiomeric Excess (ee) |

| Asymmetric [2+2] Photocycloaddition | Chiral Lewis Acid (e.g., Rhodium-based) nih.gov | Coordination of the catalyst to the substrate to direct the cycloaddition pathway. | 80-94% ee nih.gov |

| Asymmetric [2+2] Photocycloaddition | Chiral Brønsted Acid (e.g., Phosphoric Acid) organic-chemistry.org | Formation of a chiral iminium ion intermediate that undergoes cycloaddition. | 84-98% ee organic-chemistry.org |

| Cascade Allylic Etherification/[2+2] Cycloaddition | Iridium/Photocatalyst acs.org | A sequence of reactions where the first step sets the chirality for the subsequent photocycloaddition. | >99% ee acs.org |

| Gold-Catalyzed [2+2] Cycloaddition | Chiral Digold(I) Complex nih.gov | Intermolecular cycloaddition of alkynes and alkenes to form chiral cyclobutenes. | High ee reported nih.gov |

Stereospecificity and Chirality Transfer in Transformations and Rearrangements

Stereospecificity is a hallmark of certain chemical reactions where the stereochemistry of the starting material directly determines the stereochemistry of the product. This concept is crucial in the transformation and rearrangement of cyclobutane derivatives, allowing for the preservation or controlled inversion of stereocenters.

Rearrangements involving cyclobutane rings, such as ring expansions or contractions, can proceed with high stereospecificity. For example, the pinacol-type rearrangement of α-hydroxycyclopropyl carbinols can lead to the formation of 2,3-disubstituted cyclobutanones with a specific and predictable diastereoselectivity. nih.govnih.gov The migratory aptitude of the substituents and the geometry of the transition state are key to controlling the stereochemical outcome.

Chirality transfer is a related concept where a chiral element, either a substrate's existing stereocenter or a chiral catalyst, dictates the stereochemistry of a newly formed chiral center. A conceptually novel 1,2-chirality transfer has been demonstrated in the stereoselective synthesis of cyclopropanes, where the chirality of an existing stereocenter is transferred to an adjacent position during a photochemical reaction, after which the original stereocenter is destroyed. researchgate.net Such advanced strategies could, in principle, be applied to the synthesis of chiral cyclobutanols. Furthermore, palladium-catalyzed cycloisomerization of bicyclo[1.1.0]butanes has been shown to produce spirocyclic systems with excellent stereoselectivity, demonstrating the transfer of stereochemical information through a catalytic cycle. pitt.edu

Although specific examples involving this compound are not prevalent in the surveyed literature, these principles of stereospecificity and chirality transfer form the basis for designing synthetic routes to stereochemically pure cyclobutane structures.

Chiral Features of Cyclobutane-Containing Natural Products (e.g., Grandisol)

Many natural products feature a cyclobutane ring, and their intriguing biological activities and complex structures have made them compelling targets for total synthesis. Grandisol is a classic example of a chiral cyclobutane-containing natural product, and its synthesis has been a benchmark for testing new stereocontrolled synthetic methodologies.

Grandisol is a component of the aggregation pheromone of the cotton boll weevil. The biologically active enantiomer, (+)-grandisol, has the (1R,2S) configuration. Its structure consists of a 1,2-cis-substituted cyclobutane ring bearing a methyl and a 2-hydroxyethyl group on one carbon, and an isopropenyl group on the adjacent carbon. The presence of two contiguous stereocenters, one of which is a quaternary center, makes its stereocontrolled synthesis a significant challenge.

The pursuit of the total synthesis of Grandisol has led to the development of various strategies for constructing the cis-fused cyclobutane core. These include intramolecular [2+2] photocycloaddition reactions, transition-metal-catalyzed cyclizations, and ring-closing metathesis. These synthetic efforts have not only made Grandisol more accessible for study but have also broadly contributed to the toolbox of modern organic synthesis for creating strained four-membered rings with high stereochemical fidelity.

Table 3: Stereochemical and Structural Features of (+)-Grandisol

| Feature | Description |

| Chemical Name | ((1R,2S)-2-isopropenyl-1-methylcyclobutane-1-ethanol) |

| Molecular Formula | C10H18O |

| Key Structural Motif | 1,2-cis-substituted cyclobutane ring |

| Number of Stereocenters | 2 |

| Absolute Configuration | 1R, 2S |

| Biological Role | Pheromone component of the male boll weevil (Anthonomus grandis) |

Advanced Spectroscopic Characterization and Structural Elucidation in Research Context

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules, providing insights into the connectivity and spatial arrangement of atoms.

Application of ¹H and ¹³C NMR for Structural Confirmation and Mechanistic Insights

The confirmation of the molecular structure of 1-(prop-1-en-2-yl)cyclobutan-1-ol would heavily rely on ¹H and ¹³C NMR spectroscopy. Each unique proton and carbon atom in the molecule will produce a distinct signal in the respective NMR spectrum, and the chemical shifts of these signals are indicative of their electronic environment.

Expected ¹H NMR Spectral Data:

The ¹H NMR spectrum is anticipated to show distinct signals for the protons of the cyclobutane (B1203170) ring, the isopropenyl group, and the hydroxyl group. The protons on the cyclobutane ring would likely appear as complex multiplets in the upfield region of the spectrum. The isopropenyl group would be characterized by signals for the methyl protons and the two vinyl protons. The hydroxyl proton would typically present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Hydroxyl (-OH) | Variable, typically 1-5 | Broad Singlet |

| Vinylic (=CH₂) | ~4.7 - 5.0 | Two separate signals, likely singlets or narrow multiplets |

| Cyclobutane Ring Protons | ~1.5 - 2.5 | Complex Multiplets |

| Methyl (-CH₃) | ~1.7 | Singlet |

Table 1: Predicted ¹H NMR chemical shifts for this compound. These are estimated values and can vary based on solvent and other experimental conditions.

Expected ¹³C NMR Spectral Data:

The ¹³C NMR spectrum would provide crucial information about the carbon framework. For cyclobutane itself, all four carbon atoms are equivalent and show a single peak at approximately 22.4 ppm. docbrown.info In the case of this compound, the substitution would lead to distinct signals for each carbon atom. The carbon bearing the hydroxyl group (C-1) would be significantly deshielded, appearing at a lower field. The olefinic carbons of the isopropenyl group would also have characteristic chemical shifts in the vinylic region of the spectrum. The chemical shifts of substituted cyclobutanes can be influenced by the nature and stereochemistry of the substituents. researchgate.net

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| Quaternary Carbon (-C-OH) | ~70 - 80 |

| Vinylic Quaternary Carbon (>C=) | ~140 - 150 |

| Vinylic Methylene (=CH₂) | ~110 - 120 |

| Cyclobutane Ring Carbons | ~15 - 40 |

| Methyl (-CH₃) | ~20 - 25 |

Table 2: Predicted ¹³C NMR chemical shifts for this compound. These are estimated values and can vary based on solvent and other experimental conditions.

Mechanistic insights, for instance in the context of its synthesis via a photochemical [2+2] cycloaddition (Paternò-Büchi reaction), could be gleaned from analyzing the stereochemistry of the product, which is readily determined by NMR. wikipedia.orgnumberanalytics.comorganic-chemistry.orgresearchgate.net

Advanced NMR Techniques for Stereochemical Assignments

For molecules with stereocenters, such as the potential cis/trans isomers of substituted cyclobutanes, advanced NMR techniques are indispensable for unambiguous stereochemical assignment. wordpress.com While this compound itself is achiral, derivatives or related reaction products could be chiral.

Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly powerful. NOESY experiments detect through-space interactions between protons that are in close proximity, providing definitive evidence for their relative stereochemistry. wordpress.com For substituted cyclobutanes, the observation of NOE correlations between substituents on the ring can establish their cis or trans relationship. researchgate.netyoutube.com In more complex scenarios, computational DFT methods can be used to calculate theoretical NMR parameters for different possible stereoisomers, which are then compared with experimental data to determine the correct structure. nih.gov

Infrared (IR) Spectroscopy for Functional Group Analysis in Reaction Monitoring

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule and for monitoring the progress of a chemical reaction. uni-koeln.deyoutube.com

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key functional groups. The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group. nih.gov A sharp peak around 1650 cm⁻¹ would correspond to the C=C stretching of the isopropenyl group. Additionally, C-H stretching vibrations for both sp³ and sp² hybridized carbons would be observed just below and above 3000 cm⁻¹, respectively.

The progress of a reaction involving this compound could be monitored by observing the appearance or disappearance of these key bands. For example, in an oxidation reaction of the alcohol, the disappearance of the broad O-H band and the appearance of a strong C=O stretching band around 1700 cm⁻¹ would signal the formation of a ketone.

| Functional Group | Vibrational Mode | Expected Absorption (cm⁻¹) |

| Alcohol (O-H) | Stretching | 3200 - 3600 (broad) |

| Alkene (C=C) | Stretching | ~1650 |

| Alkene C-H | Stretching | ~3080 |

| Alkane C-H | Stretching | ~2850 - 3000 |

| C-O | Stretching | ~1050 - 1200 |

Table 3: Predicted characteristic IR absorption bands for this compound.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns. uci.edu

For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, which allows for the confirmation of its elemental formula (C₈H₁₄O).

Electron ionization mass spectrometry (EI-MS) would induce fragmentation of the molecule. The resulting fragmentation pattern is a molecular fingerprint that can aid in structural elucidation. The inherent ring strain of the cyclobutane moiety often leads to characteristic fragmentation pathways. nih.gov For cyclobutanol (B46151), fragmentation can occur through various mechanisms. uci.edu In the case of this compound, likely fragmentation pathways would include the loss of a water molecule (M-18), the loss of the isopropenyl group, and cleavage of the cyclobutane ring. The analysis of these fragments helps to piece together the original molecular structure.

Specialized Spectroscopic Techniques for Reactive Intermediates

Low-Temperature Argon Matrix Isolation Spectroscopy for Carbene Intermediates

While there is no direct evidence in the searched literature for the study of carbene intermediates derived from this compound, this technique is highly valuable for the characterization of highly reactive species. Low-temperature argon matrix isolation spectroscopy involves trapping reactive intermediates, such as carbenes, in an inert gas matrix (like argon) at very low temperatures (typically below 20 K). chemicalbook.com This prevents the reactive species from undergoing further reactions, allowing for their spectroscopic characterization, primarily through IR and UV-Vis spectroscopy. This technique has been successfully used to study the structures and photoreactions of various carbenes and other transient molecules. chemicalbook.com Should a reaction involving this compound be proposed to proceed via a carbene intermediate, this specialized spectroscopic method would be the primary tool for its direct observation and characterization.

Raman Spectroscopy for In-Situ Reaction Monitoring and Side Reaction Investigation

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about molecular vibrations, making it an ideal tool for real-time, in-situ monitoring of chemical reactions. youtube.com By tracking the characteristic Raman bands of reactants, intermediates, products, and byproducts, researchers can gain a comprehensive understanding of reaction kinetics, mechanisms, and the formation of any undesired side products.

In the context of reactions involving this compound, Raman spectroscopy can be employed to monitor key transformations. For instance, in an acid-catalyzed dehydration reaction, the disappearance of the C-O stretching vibration of the alcohol and the appearance of new C=C stretching vibrations corresponding to the formation of various isomeric alkenes can be tracked in real-time.

A hypothetical in-situ Raman monitoring experiment of an acid-catalyzed dehydration of this compound could yield the following data:

| Time (minutes) | Intensity of C-O Stretch (cm⁻¹) | Intensity of Alkene C=C Stretch (cm⁻¹) |

| 0 | 1.00 | 0.00 |

| 10 | 0.75 | 0.25 |

| 20 | 0.50 | 0.50 |

| 30 | 0.25 | 0.75 |

| 40 | 0.05 | 0.95 |

| 50 | 0.00 | 1.00 |

This table represents hypothetical data for illustrative purposes.

Furthermore, Raman spectroscopy is invaluable for identifying and characterizing unexpected side reactions. For example, during the synthesis of this compound via the Grignard reaction of cyclobutanone (B123998) with isopropenylmagnesium bromide, Raman spectroscopy could detect the formation of byproducts such as 1,2-addition products or homo-coupled products from the Grignard reagent. The appearance of unique vibrational modes not attributable to the starting materials or the desired product would signal the presence of these side reactions, allowing for optimization of the reaction conditions to minimize their formation.

X-ray Crystallography for Solid-State Structure and Absolute Stereochemistry

While spectroscopic methods provide valuable information about the connectivity and functional groups within a molecule, X-ray crystallography offers an unambiguous determination of the three-dimensional arrangement of atoms in the solid state. umn.edulibretexts.org This technique is the gold standard for structural elucidation, providing precise bond lengths, bond angles, and torsional angles. caltech.edu

For this compound, which is a chiral molecule, X-ray crystallography of a suitable crystalline derivative or a resolved enantiomer can be used to determine its absolute stereochemistry. This is achieved through the anomalous dispersion of X-rays by the atoms in the crystal, which allows for the differentiation between the two enantiomers.

A successful crystallographic analysis of a single crystal of an enantiomerically pure derivative of this compound would yield a detailed structural model. The key crystallographic parameters obtained would include:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 8.543 |

| b (Å) | 6.217 |

| c (Å) | 10.345 |

| β (°) | 105.2 |

| Volume (ų) | 529.8 |

| Z | 2 |

| R-factor | 0.045 |

This table represents hypothetical crystallographic data for illustrative purposes.

The refined crystal structure would provide unequivocal proof of the relative and absolute configuration of the stereocenter at the C1 position of the cyclobutanol ring. This information is critical for understanding its biological activity or its role as a chiral auxiliary or building block in asymmetric synthesis.

Theoretical and Computational Investigations of 1 Prop 1 En 2 Yl Cyclobutan 1 Ol Chemistry

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It has become a vital tool for studying reaction mechanisms in organic chemistry due to its balance of computational cost and accuracy. mdpi.com DFT calculations allow for the exploration of potential energy surfaces, the identification of stable intermediates and transition states, and the calculation of activation energies, thereby providing deep insights into the pathways of chemical reactions.

The vinylcyclobutane rearrangement is a classic example of a pericyclic reaction that has been a subject of extensive theoretical study. Computational investigations, particularly using DFT and complete active space SCF (CASSCF) methods, have been instrumental in understanding the mechanism of the thermal rearrangement of vinylcyclobutane to cyclohexene (B86901). These studies have shown that the reaction does not proceed through a concerted mdpi.comnih.gov sigmatropic shift as once thought, but rather through a stepwise mechanism involving a diradical intermediate. nih.gov

The rearrangement is initiated by the homolytic cleavage of the C1-C2 bond of the cyclobutane (B1203170) ring, leading to the formation of a diradical species that exists on a very flat potential energy surface. nih.gov The transition states for the conformational processes of this diradical are only slightly higher in energy than the minimum energy reaction path, which has significant implications for the stereochemical outcome of the reaction. nih.gov

While specific activation energies for the rearrangement of 1-(prop-1-en-2-yl)cyclobutan-1-ol have not been reported, the data from the parent vinylcyclobutane system provides a valuable benchmark. The computational studies on the vinylcyclobutane-cyclohexene rearrangement have been able to predict activation energies that are in good agreement with experimental data. nih.gov

| Reaction | Computational Method | Calculated Activation Energy (kcal/mol) |

| Vinylcyclobutane -> Cyclohexene | DFT/CASSCF | In agreement with experimental data |

Table 1: This table presents a summary of the computational findings for the vinylcyclobutane-cyclohexene rearrangement, which serves as a model for the reactivity of this compound. The specific values are not provided in the source material, but the agreement with experimental data is highlighted.

The stereochemical outcome of reactions involving substituted vinylcyclobutanes is a critical aspect of their chemistry. Theoretical studies have shown that the stereochemistry of the products in the thermal rearrangements of vinylcyclobutane derivatives can be accounted for by the transition structures for the conformational processes of the diradical intermediate. nih.gov The low energy barriers for these conformational changes allow for the scrambling of stereochemistry.

In the context of catalytic processes, DFT calculations can be employed to predict the stereochemical outcomes by modeling the interaction of the substrate with the catalyst. By calculating the energies of the transition states leading to different stereoisomers, it is possible to predict which product will be favored. While no specific catalytic processes for this compound have been computationally studied, the principles derived from related systems are applicable. For instance, in other reactions, the choice of chiral ligands in metal-catalyzed processes has been shown to be predictable through DFT, which can guide the rational design of stereoselective catalysts.

The rearrangement of vinylcyclobutanes can be more complex than a simple conversion to cyclohexene. The presence of substituents, such as the isopropenyl and hydroxyl groups in this compound, can open up alternative reaction pathways. The diradical intermediate in the vinylcyclobutane rearrangement is a key branching point. From this intermediate, various cyclization and fragmentation pathways can be envisioned.

Computational studies are essential for mapping out these complex potential energy surfaces and identifying the most likely reaction pathways. By calculating the energies of all possible intermediates and transition states, a comprehensive picture of the reaction landscape can be constructed. This allows for the prediction of major and minor products and provides a basis for understanding how reaction conditions can be tuned to favor a particular outcome.

While the primary focus has been on rearrangements, the structural motifs present in this compound could also participate in other reaction types, such as cycloadditions. The understanding of divergent reaction mechanisms, where a single starting material can lead to multiple products through different pathways, is a significant challenge in organic chemistry. DFT calculations have proven to be invaluable in this regard. For example, in the context of cycloaddition reactions, DFT can be used to explore the potential for both concerted and stepwise pathways, and to understand how factors such as the electronic nature of the reactants and the presence of catalysts can influence the reaction mechanism. While no specific [3+1] cycloadditions involving this compound have been reported, the general applicability of DFT to these problems is well-established.

Molecular Orbital Calculations and Electronic Structure Analysis for Reactivity Prediction

Molecular orbital (MO) theory provides a framework for understanding the electronic structure of molecules and predicting their reactivity. The energies and shapes of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly important. The HOMO-LUMO gap is a key indicator of the kinetic stability of a molecule; a smaller gap generally implies higher reactivity.

For this compound, MO calculations would reveal the distribution of electron density and the locations of the most nucleophilic and electrophilic sites. The isopropenyl group, with its π-system, would be expected to have a significant influence on the frontier orbitals. The HOMO is likely to be associated with the π-bond of the isopropenyl group, making this site susceptible to electrophilic attack. The LUMO, on the other hand, would be expected to have significant contributions from the antibonding orbitals of the strained cyclobutane ring.

| Molecular Orbital | Predicted Location/Characteristics | Implication for Reactivity |

| HOMO | Associated with the π-bond of the isopropenyl group | Susceptible to electrophilic attack |

| LUMO | Contributions from antibonding orbitals of the cyclobutane ring | Site of nucleophilic attack |

Table 2: This table outlines the predicted characteristics of the frontier molecular orbitals of this compound and their implications for its reactivity, based on general principles of molecular orbital theory.

Computational Modeling of Reaction Energetics and Kinetics

For the rearrangement of this compound, computational modeling could be used to compare the energetics of different potential pathways, such as the ring expansion to a substituted cyclohexene or other rearrangements. The influence of the isopropenyl and hydroxyl substituents on the stability of the diradical intermediate and the corresponding transition states could be quantified.

Furthermore, computational kinetics, often employing Transition State Theory (TST) in conjunction with calculated activation energies, can be used to estimate reaction rate constants. This allows for a direct comparison with experimental kinetic data, providing a powerful validation of the proposed reaction mechanism. While specific kinetic data for this compound is not available in the provided search results, the methodologies are well-established for related systems.

| Parameter | Computational Method | Information Obtained |

| Reaction Energetics | DFT, CASSCF | Gibbs free energies of reactants, products, and transition states |

| Reaction Kinetics | Transition State Theory (TST) | Estimation of reaction rate constants |

Table 3: This table summarizes the computational methods used to model reaction energetics and kinetics and the type of information that can be obtained.

Quantum Chemical Calculations Applied to Cyclobutanol (B46151) Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the reaction mechanisms, transition states, and energetics of organic reactions. For a molecule like this compound, such calculations would be invaluable in understanding its propensity for rearrangements, such as the oxy-Cope rearrangement.

A computational study on this compound would typically involve:

Geometry Optimization: The first step would be to calculate the most stable three-dimensional structure of the reactant, this compound, as well as any expected intermediates and the final product(s).

Transition State Searching: To map out the reaction pathway, computational chemists would search for the transition state structures that connect the reactant to the product. The transition state represents the highest energy point along the reaction coordinate.

Frequency Calculations: These calculations are performed to confirm the nature of the stationary points found. A stable molecule (reactant, product, or intermediate) will have all real vibrational frequencies, while a transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

Hypothetical Data for the Oxy-Cope Rearrangement of this compound

While specific experimental or calculated data for this compound is not available, we can hypothesize the type of data that would be generated from a DFT study of its oxy-Cope rearrangement. The rearrangement would proceed through a wikipedia.orgwikipedia.org-sigmatropic shift to form an enol intermediate, which would then tautomerize to the more stable ketone, 4-methyl-4-vinylcyclohexanone.

The release of ring strain from the four-membered cyclobutane ring would be a significant driving force for this reaction. masterorganicchemistry.com The activation energy for the Cope rearrangement is typically high (around 33 kcal/mol), but the presence of the hydroxyl group and the subsequent tautomerization in the oxy-Cope rearrangement can lower this barrier. wikipedia.org

Below are hypothetical data tables that would be populated by such a computational study.

Table 1: Calculated Relative Energies (kcal/mol) for the Oxy-Cope Rearrangement of this compound

| Species | Relative Energy (kcal/mol) |

| This compound (Reactant) | 0.0 |

| Transition State (TS) | Value > 0 |

| 1-Vinylcyclohex-1-en-4-ol (Enol Intermediate) | Value |

| 4-Methyl-4-vinylcyclohexanone (Product) | Value < 0 |

Table 2: Key Geometric Parameters (in Ångstroms, Å) of the Calculated Transition State

| Parameter | Bond Length (Å) |

| C(1)-C(6) Bond Forming | Value |

| C(3)-C(4) Bond Breaking | Value |

| C(1)-O Bond | Value |

| C(4)-C(5) Double Bond | Value |

| C(2)-C(3) Double Bond | Value |

Note: The bond lengths in the transition state would be intermediate between those of the reactant and the product, reflecting the partial formation and breaking of bonds.

Synthetic Applications and Further Transformations of Cyclobutanol Derivatives

Role as Key Intermediates in the Synthesis of Complex Organic Molecules

Cyclobutane (B1203170) derivatives, including 1-(prop-1-en-2-yl)cyclobutan-1-ol, serve as versatile building blocks in the synthesis of more complex molecular structures. Their utility stems from the ability to undergo selective ring-opening or rearrangement reactions, driven by the release of ring strain. These transformations provide access to a variety of acyclic and larger cyclic systems that would be challenging to synthesize through other means. The presence of both a hydroxyl group and an isopropenyl group in this compound offers multiple points for synthetic manipulation, allowing for the introduction of various functional groups and the construction of intricate carbon skeletons. The strategic use of these intermediates enables chemists to build molecular complexity in a controlled and efficient manner, making them crucial components in the total synthesis of natural products and other target molecules.

Formation of Other Carbocyclic Systems (e.g., Cyclopentanones, Cyclohexanones) through Ring Expansion

One of the most synthetically valuable transformations of 1-alkenylcyclobutanols is their ring expansion to form larger carbocyclic systems, such as cyclopentanones and cyclohexanones. This process is typically promoted by acid catalysis and proceeds through a carbocation intermediate.

For instance, the acid-catalyzed rearrangement of 1-isopropenylcyclobutanol, a close structural analog of this compound, has been investigated. While treatment with various acids and solvents can sometimes lead to the formation of tarry residues, specific conditions can effectively promote the desired ring expansion. nih.gov A notable example involves the reaction of 1-isopropenylcyclobutanol in a solution of sulfuric acid and ethanol (B145695) in the presence of 2,4-dinitrophenylhydrazine (B122626) (2,4-DNP). This reagent traps the resulting ketone in situ, leading to the formation of the hydrazone of 2,2-dimethylcyclopentanone (B1329810) in a 51% yield. nih.gov This reaction demonstrates the viability of expanding the four-membered ring of a 1-isopropenylcyclobutanol to a five-membered ring.

The general mechanism for this type of ring expansion involves the protonation of the hydroxyl group, followed by the loss of water to form a tertiary carbocation. A subsequent 1,2-alkyl shift, driven by the relief of the high ring strain of the cyclobutane ring, leads to the formation of a more stable cyclopentyl cation, which is then captured by a nucleophile or deprotonated to yield the cyclopentanone (B42830) product.

While the direct conversion to cyclohexanones from this compound is less commonly documented, related ring expansion strategies involving different substitution patterns on the cyclobutane ring are known to produce six-membered rings. The regiochemical outcome of these rearrangements is often influenced by the substitution pattern on both the cyclobutane ring and the alkenyl group.

Preparation of Diverse Functionalized Derivatives

The synthetic utility of this compound extends to the preparation of a wide array of functionalized derivatives. The hydroxyl and alkenyl groups serve as handles for further chemical modifications, including borylation, selenation, amination, and ring-opening isomerizations.

Synthesis of Borylated Cyclobutanols for Subsequent Functionalization

The introduction of a boron-containing moiety onto the cyclobutane ring significantly enhances its synthetic value, as the boronic ester can serve as a versatile handle for a variety of subsequent transformations. While direct borylation of this compound is not explicitly detailed in the literature, general methods for the synthesis of 3-borylated cyclobutanols have been developed. nih.govrsc.org These methods often involve a formal [3+1]-cycloaddition between a 1,1-diborylalkane and an epihalohydrin or epoxy alcohol derivative. nih.govrsc.org

Once formed, the borylated cyclobutanol (B46151) can undergo a range of functionalization reactions. The boron moiety can be converted into various carbon-carbon and carbon-heteroatom bonds through well-established cross-coupling reactions. For example, oxidation of the boronic ester can yield the corresponding alcohol. nih.gov Matteson homologation can be employed to extend the carbon chain. nih.gov Furthermore, the boronate can be readily converted to a new carbon-aryl bond or a synthetically valuable vinyl group. sci-hub.ru The hydroxyl group of the borylated cyclobutanol can also be functionalized through esterification or etherification, providing orthogonal handles for further synthetic elaboration. nih.gov

Table 1: Examples of Functionalization of Borylated Cyclobutanols

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| Borylated Cyclobutanol | Sodium perborate (B1237305) tetrahydrate | Hydroxylated Cyclobutanol | 83% | nih.gov |

| Borylated Cyclobutanol | Matteson Homologation | Homologated Cyclobutanol | 50% | nih.gov |

| Borylated Cyclobutanol | Furan, coupling conditions | Furan-substituted Cyclobutane | 57% | sci-hub.ru |

| Borylated Cyclobutanol | DCC coupling | Esterified Cyclobutanol | 82% | nih.gov |

Access to Selenated and Aminated Cyclic Ketones

The ring-opening of cyclobutanol derivatives provides a powerful strategy for the synthesis of functionalized acyclic ketones. An efficient manganese-mediated ring-opening selenation of cyclobutanols has been developed, which yields a variety of γ-selenylated alkyl ketones. This transformation proceeds through a radical-promoted regioselective cleavage of a C-C bond in the cyclobutane ring and subsequent formation of a C-Se bond. While a specific example with this compound is not provided, the method shows broad functional group tolerance, suggesting its potential applicability.

The synthesis of aminated cyclic ketones from cyclobutanol precursors is another important transformation. Although direct amination of this compound to a cyclic ketone is not well-documented, general methods for the synthesis of α-amino ketones from cyclic ketones exist. For instance, polymer-supported α-acylamino ketones can be prepared and subsequently cyclized to form imidazole (B134444) derivatives. nih.gov

Formation of Chiral Acyclic Ketones via Ring-Opening and Isomerization

Applications in Natural Product Synthesis and Analog Design

The unique structural features and reactivity of cyclobutane derivatives make them attractive starting materials for the total synthesis of natural products and the design of their analogs. Many natural products contain cyclobutane rings as a core structural motif, and the development of synthetic routes to these molecules often relies on the strategic use of cyclobutane building blocks.

While direct applications of this compound in the synthesis of specific natural products are not extensively reported, the transformations discussed above highlight its potential as a precursor to key intermediates. For example, the ring expansion to 2,2-dimethylcyclopentanone provides a building block that has been utilized in the synthesis of various natural products. sigmaaldrich.com

Furthermore, the ability to introduce diverse functional groups onto the cyclobutane ring through methods like borylation opens up avenues for the synthesis of a wide range of natural product analogs. These analogs are crucial for structure-activity relationship (SAR) studies, which aim to understand how the chemical structure of a molecule influences its biological activity. The development of new synthetic methods for the preparation and functionalization of cyclobutanol derivatives like this compound will undoubtedly continue to fuel advances in the field of natural product synthesis and medicinal chemistry.

Contribution to the Expansion of Chemical Libraries and Scaffold Diversity

The strategic use of unique and versatile building blocks is fundamental to the successful expansion of chemical libraries and the generation of scaffold diversity, key endeavors in modern drug discovery. Small, strained carbocycles, particularly those derived from cyclobutane, have garnered significant attention for their ability to introduce three-dimensional complexity into molecular libraries. In this context, cyclobutanol derivatives, and hypothetically this compound, represent a valuable class of compounds for diversifying chemical space.

The inherent ring strain of the cyclobutane core, with a strain energy of approximately 26.3 kcal/mol, provides a driving force for a variety of chemical transformations, enabling access to a diverse range of molecular architectures. This reactivity, coupled with the presence of functional handles, makes cyclobutanol derivatives attractive starting points for diversity-oriented synthesis (DOS). The goal of DOS is to efficiently generate collections of structurally diverse molecules that can be screened for novel biological activities.

While direct and extensive research on the specific application of this compound in large-scale library synthesis is not widely documented in publicly available literature, its structural features suggest significant potential as a versatile scaffold. The tertiary alcohol provides a convenient point for derivatization through esterification, etherification, or substitution reactions. Simultaneously, the isopropenyl group offers a reactive handle for a multitude of transformations, including, but not limited to, oxidation, reduction, addition reactions, and transition-metal-catalyzed cross-coupling reactions.

The strategic combination of reactions at these two functional sites can lead to a rapid increase in molecular diversity from a single, relatively simple starting material. This approach aligns perfectly with the principles of fragment-based drug discovery (FBDD), where small, low-complexity fragments are elaborated to develop potent and selective ligands.

To illustrate the potential of this compound in expanding chemical libraries, a hypothetical library of derivatives can be envisioned. The following data table showcases a selection of potential transformations and the resulting diverse chemical entities that could be generated.

Table 1: Hypothetical Library of Derivatives from this compound

| Reaction Type | Reagent/Catalyst | Hypothetical Product Structure | Resulting Scaffold/Functionality |

| Esterification | Carboxylic Acid, DCC/DMAP | R-CO-O-C(C3H5)(C4H7) | Ester linkage, introduction of various R groups |

| Etherification | Alkyl Halide, NaH | R-O-C(C3H5)(C4H7) | Ether linkage, introduction of various R groups |

| Ozonolysis | 1. O3; 2. Me2S | O=C(C4H7)-C(=O)CH3 | Diketo functionality |

| Epoxidation | m-CPBA | O(CH2)C(C4H7)-C(CH3)=CH2 | Epoxide ring, further functionalization handle |

| Hydroboration-Oxidation | 1. BH3-THF; 2. H2O2, NaOH | HO-CH2-CH(CH3)-C(OH)(C4H7) | Diol functionality |

| Heck Coupling | Aryl Halide, Pd Catalyst | Ar-CH=C(CH3)-C(OH)(C4H7) | Arylated alkene |

| Ring-Opening Metathesis | Grubbs' Catalyst | O=C(CH2)4CH=C(CH3)CH2- | Linear keto-alkene |

The diversification potential of this compound extends beyond simple functional group interconversion. The strained cyclobutane ring itself can participate in a variety of rearrangement and ring-expansion reactions, leading to the generation of novel and diverse scaffolds. For instance, under acidic conditions, a Wagner-Meerwein type rearrangement could lead to the formation of substituted cyclopentanone or cyclopentenol (B8032323) derivatives. Such transformations, often referred to as "scaffold hopping," are highly valuable in medicinal chemistry as they allow for the exploration of new chemical space while potentially retaining key pharmacophoric features.

The following table outlines some potential scaffold diversification strategies starting from this compound.

Table 2: Potential Scaffold Hopping and Diversification Strategies

| Transformation Type | Conditions | Resulting Core Scaffold | Significance in Scaffold Diversity |

| Pinacol-type Rearrangement | Acidic | Substituted Cyclopentanone | Access to five-membered ring systems |

| Oxidative Cleavage & Cyclization | 1. O3; 2. Reductive work-up followed by intramolecular aldol | Bicyclic lactone | Formation of fused ring systems |

| Radical Cyclization | Radical initiator | Spirocyclic ether | Generation of spiro-fused scaffolds |

| Diels-Alder Reaction | Dienophile | Fused bicyclic system | Construction of complex polycyclic frameworks |

Challenges and Future Perspectives in the Research of 1 Prop 1 En 2 Yl Cyclobutan 1 Ol

Development of Novel and More Efficient Synthetic Methodologies for Cyclobutanols

The synthesis of cyclobutane (B1203170) rings remains a formidable challenge in organic chemistry due to their inherent ring strain. baranlab.org Traditional methods often rely on [2+2] cycloadditions, which can have limitations in terms of substrate scope and stereoselectivity. nih.govacs.org Future research will undoubtedly focus on developing more efficient and versatile methods for constructing the cyclobutanol (B46151) core.

One promising avenue is the development of novel cascade reactions that can build molecular complexity in a single step. For instance, a one-pot reaction has been developed to condense 1,1,1-trichloroalkanes with α,β-unsaturated ketones to furnish (E)-2-alkylidenecyclobutanols. nih.gov Another innovative approach involves a formal [3+1] cycloaddition using 1,1-diborylalkanes and epihalohydrins to generate 3-borylated cyclobutanols, which can serve as versatile synthetic intermediates. nih.gov These methods offer the potential for rapid access to highly substituted cyclobutanol scaffolds.

| Synthetic Method | Reactants | Product Type | Key Features |

| Cascade Condensation | 1,1,1-trichloroalkanes, α,β-unsaturated ketones | (E)-2-alkylidenecyclobutanols | One-pot reaction, good yields. nih.gov |

| Formal [3+1] Cycloaddition | 1,1-diborylalkanes, epihalohydrins | 3-borylated cyclobutanols | Access to functionalized cyclobutanols for further elaboration. nih.gov |

| Diastereoselective [2+2] Cyclization | Silyl enol ethers, acrylates | Substituted cyclobutanols | High diastereoselectivity with bulky aluminum catalysts. organic-chemistry.org |

| Ring Contraction | Pyrrolidines | Substituted cyclobutanes | Mild, stereoselective synthesis from readily available starting materials. acs.org |

The development of new synthetic methodologies is crucial for making compounds like 1-(prop-1-en-2-yl)cyclobutan-1-ol more accessible for further study and application. researchgate.netnih.gov

Advancements in Highly Enantioselective Synthesis of Cyclobutanol Derivatives

The presence of a stereocenter at the C1 position of this compound makes its enantioselective synthesis a critical goal. Chiral cyclobutane derivatives are valuable building blocks in medicinal chemistry and natural product synthesis. chemistryviews.orgacs.orgnih.gov Significant progress has been made in the asymmetric synthesis of cyclobutanes, often utilizing chiral catalysts. acs.org

A notable example is the use of chiral titanium complexes to catalyze [2+2] cycloadditions, yielding enantiomerically pure cycloadducts. acs.org More recently, a cascade reaction involving iridium-catalyzed asymmetric allylic etherification followed by a visible-light-induced [2+2] cycloaddition has been developed to produce enantioenriched cyclobutane derivatives with excellent diastereo- and enantioselectivities. chemistryviews.orgacs.org The synthesis of chiral cyclobutylboronates also represents a promising strategy, as the boronate group can be stereospecifically transformed into a variety of other functional groups. thieme-connect.comthieme-connect.com

Future efforts will likely focus on expanding the substrate scope of these enantioselective methods and developing new catalytic systems that can provide high levels of stereocontrol for a wider range of cyclobutanol derivatives.

Exploration of New Reactivity Patterns and Cascade Reactions Involving the Cyclobutanol Moiety

The strained nature of the cyclobutane ring, combined with the reactivity of the hydroxyl and alkene groups, makes this compound a substrate ripe for the discovery of new reactivity patterns. Cyclobutanols are known to undergo a variety of transformations, including ring-opening reactions driven by the relief of ring strain. doaj.org

Palladium-catalyzed reactions of cyclobutanols have been shown to proceed via β-carbon elimination, leading to ring-opened intermediates that can participate in a variety of subsequent transformations. acs.orgacs.org This has been exploited in cascade reactions to construct more complex molecular architectures, such as bicyclo[5.3.0] and -[6.3.0] frameworks from allenylcyclobutanols. acs.org Oxidative ring expansion of cyclobutanols using cobalt catalysis and molecular oxygen provides access to functionalized 1,2-dioxanes, a motif found in some natural products. acs.org

The development of cascade reactions, where multiple bond-forming events occur in a single operation, is a key area of modern organic synthesis. acs.org20.210.105 The unique combination of functional groups in this compound could be leveraged in novel cascade sequences, potentially initiated by either the alcohol or the alkene.

Integration of Computational and Experimental Approaches for Deeper Mechanistic Understanding

A deeper understanding of the reaction mechanisms governing the synthesis and reactivity of cyclobutanols is essential for the rational design of new synthetic methods and catalysts. The integration of computational chemistry with experimental studies has become a powerful tool for elucidating complex reaction pathways. researchgate.netacs.org

Density functional theory (DFT) calculations, for example, have been used to probe the mechanism of a nickel-catalyzed coupling of benzotriazinones and benzocyclobutenols, revealing a Ni(0)/Ni(II) catalytic cycle and identifying the turnover-limiting step. acs.org Similarly, computational studies can help to understand the stereoselectivity of reactions, such as the exceptional endo-selectivity observed in the Diels-Alder reaction of cyclobut-1-ene-1,2-dicarboxylic acid, which was rationalized by the presence of an intramolecular hydrogen bond. rsc.org

For this compound, computational modeling could be used to predict its conformational preferences, explore potential reaction pathways for its synthesis and transformation, and design catalysts for stereoselective reactions. This synergy between theory and experiment will be crucial for unlocking the full synthetic potential of this and related molecules.

Potential for Scaffold Diversification and Generation of Novel Chemical Entities

The cyclobutane ring is increasingly recognized as a valuable scaffold in medicinal chemistry, offering a rigid, three-dimensional structure that can act as a bioisostere for other groups, such as aromatic rings. nih.govnih.gov The ability to functionalize the cyclobutane core of this compound would allow for the generation of a diverse library of novel chemical entities with potential biological activity. nih.govnih.gov

The concept of scaffold diversity is central to modern drug discovery. nih.gov Starting from a common core, a wide range of derivatives can be synthesized and screened for desired properties. The cyclobutanol and alkene functionalities in this compound provide convenient handles for such diversification. For example, the hydroxyl group can be derivatized or used to direct further reactions, while the double bond can undergo a plethora of addition and cycloaddition reactions. The development of methods for the selective functionalization of the C-H bonds of the cyclobutane ring would further expand the accessible chemical space.

Broadening Applications in Advanced Organic Synthesis and Materials Science

Beyond its potential in medicinal chemistry, this compound and its derivatives could find applications in other areas of chemical science. In organic synthesis, cyclobutane derivatives serve as versatile building blocks for the construction of more complex molecules through ring-opening and ring-expansion reactions. researchgate.netnih.gov The energy stored in the strained ring can be released to drive these transformations, providing access to a wide range of acyclic and larger ring systems. baranlab.org

The future of research on this compound is intrinsically linked to the broader advancements in the chemistry of strained ring systems. As new synthetic tools are developed and our understanding of the reactivity of these unique molecules deepens, we can expect to see a wider range of applications for this and other fascinating cyclobutane derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.